

Application Note: NMR Spectroscopic Characterization of Boc-Trp-Phe-OMe

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Compound of Interest		
Compound Name:	Boc-trp-phe-ome	
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Abstract

This application note provides a detailed protocol for the structural characterization of the dipeptide **Boc-Trp-Phe-OMe** using Nuclear Magnetic Resonance (NMR) spectroscopy. We outline the experimental procedures for sample preparation, and the acquisition and analysis of one-dimensional (1D) ¹H and ¹³C NMR, as well as two-dimensional (2D) Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectra. The presented data, based on analogous peptide structures, serves as a comprehensive guide for the unambiguous assignment of proton and carbon signals and the confirmation of the dipeptide's structure.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for elucidating the structure, dynamics, and interactions of peptides and proteins in solution.[1][2] For synthetic peptides like **Boc-Trp-Phe-OMe**, a key intermediate in peptide synthesis, confirming the primary sequence and stereochemical integrity is crucial. 1D NMR provides initial information on the types and numbers of protons and carbons, while 2D NMR experiments, such as COSY and HSQC, are essential for resolving signal overlap and establishing through-bond connectivities.[3][4] This note details the systematic approach to characterize the Boc-protected dipeptide of tryptophan and phenylalanine methyl ester.



Experimental Protocols Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.[2][5][6]

- Purity: Ensure the peptide sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.[2]
- Solvent: Dissolve approximately 5-10 mg of **Boc-Trp-Phe-OMe** in 0.5-0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can influence chemical shifts.[2] DMSO-d₆ is often preferred for peptides as it can help in observing amide protons which may exchange in protic solvents.
- Concentration: A concentration of 1-5 mM is generally recommended for peptide samples to achieve a good signal-to-noise ratio without causing aggregation.[2][5]
- NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.
- Internal Standard: For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[5]

- 1D ¹H NMR:
 - Acquire a standard ¹H NMR spectrum to identify all proton signals.
 - Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
- 1D ¹³C NMR:
 - Acquire a proton-decoupled ¹³C NMR spectrum.



- Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
- 2D ¹H-¹H COSY:
 - This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[3][4]
 - Acquire a gradient-enhanced COSY (gCOSY) spectrum.
 - Typical parameters: 256-512 increments in the indirect dimension, 8-16 scans per increment.
- 2D 1H-13C HSQC:
 - This experiment correlates protons directly attached to carbons.
 - Acquire a gradient-enhanced HSQC spectrum.
 - Typical parameters: 128-256 increments in the indirect dimension, 16-64 scans per increment.

Data Presentation

The following tables summarize the expected chemical shifts for **Boc-Trp-Phe-OMe**, based on typical values for Boc-protected amino acids and similar dipeptides like Boc-Gly-Phe-OMe.[7] [8] Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 1: Expected ¹H NMR Chemical Shifts for **Boc-Trp-Phe-OMe** in CDCl₃



Proton Assignment	Expected Chemical Shift (ppm)	Multiplicity
Boc (t-butyl)	~1.4	S
Trp α-CH	~4.5 - 4.8	m
Trp β-CH ₂	~3.2 - 3.4	m
Trp indole NH	~8.1	S
Trp indole ring CHs	~7.0 - 7.7	m
Phe α-CH	~4.7 - 4.9	m
Phe β-CH ₂	~3.0 - 3.2	m
Phe aromatic CHs	~7.2 - 7.4	m
OMe (methyl ester)	~3.7	S
Trp NH (amide)	~5.2 - 5.5	d
Phe NH (amide)	~6.5 - 6.8	d

Table 2: Expected ¹³C NMR Chemical Shifts for **Boc-Trp-Phe-OMe** in CDCl₃



Carbon Assignment	Expected Chemical Shift (ppm)
Boc C(CH ₃) ₃	~28.5
Boc C(CH ₃) ₃	~80.0
Trp α-CH	~54.0
Trp β-CH ₂	~28.0
Trp indole carbons	~110 - 136
Phe α-CH	~53.0
Phe β-CH ₂	~38.0
Phe aromatic carbons	~127 - 136
OMe (methyl ester)	~52.5
Trp C=O (amide)	~170 - 172
Phe C=O (ester)	~172 - 173
Boc C=O (carbamate)	~155 - 156

Results and Discussion

The structural elucidation of **Boc-Trp-Phe-OMe** is achieved through a systematic analysis of the 1D and 2D NMR spectra.

- ¹H NMR Analysis: The 1D ¹H NMR spectrum will show characteristic signals for the Boc protecting group (a singlet around 1.4 ppm), the methyl ester (a singlet around 3.7 ppm), the aromatic protons of the tryptophan and phenylalanine side chains (in the 7.0-8.1 ppm region), and the amide and alpha-protons (in the 4.5-6.8 ppm region).
- ¹³C NMR Analysis: The ¹³C NMR spectrum will confirm the number of unique carbon atoms. Key signals include the Boc carbons (~28.5 and ~80.0 ppm), the ester and amide carbonyls (170-173 ppm), and the carbamate carbonyl (~156 ppm).
- COSY Analysis: The COSY spectrum is crucial for identifying the individual spin systems of the tryptophan and phenylalanine residues. Cross-peaks will be observed between the



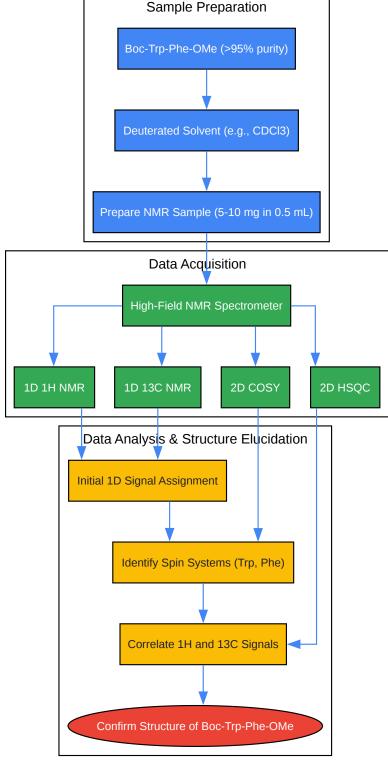
amide NH and the α -CH, and between the α -CH and the β -CH₂ protons for each amino acid residue. This allows for the unambiguous assignment of the backbone and side-chain protons.

HSQC Analysis: The HSQC spectrum correlates each proton to its directly attached carbon.
This provides definitive assignments for the carbon signals based on the already assigned
proton signals from the COSY spectrum. For example, the proton signal assigned to the
methyl ester will show a correlation to the methyl carbon signal.

Visualization of Experimental Workflow



Workflow for NMR Characterization of Boc-Trp-Phe-OMe Sample Preparation



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Caption: NMR characterization workflow for **Boc-Trp-Phe-OMe**.



Conclusion

This application note demonstrates a comprehensive NMR-based methodology for the structural characterization of **Boc-Trp-Phe-OMe**. The combination of 1D and 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the identity and integrity of the synthesized dipeptide. These protocols are readily adaptable for the characterization of other similar peptide intermediates, making them a valuable tool for researchers in peptide chemistry and drug development.

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